L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine
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Overview
Description
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine is a peptide compound composed of seven amino acids: tryptophan, leucine, serine, proline, and three lysine residues. Peptides like this one are essential in various biological processes and have significant potential in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups on lysine residues can undergo acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acylation with acetic anhydride or alkylation with iodoacetamide.
Major Products
Oxidation: Kynurenine derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Acylated or alkylated peptides.
Scientific Research Applications
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter gene expression, or affect cellular processes like apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-tryptophyl-L-lysine: Another peptide with similar amino acid composition but different sequence and properties.
Glycyl-L-tryptophyl-L-threonyl-L-leucyl-L-asparaginyl-L-seryl-L-alanylglycyl-L-tyrosyl-L-leucyl-L-leucylglycyl-L-prolyl-D-arginyl-L-prolyl-L-lysyl-L-prolyl-L-glutaminyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-L-leucinamide: A more complex peptide with additional amino acids and functional groups.
Uniqueness
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine is unique due to its specific sequence and the presence of multiple lysine residues, which can influence its chemical reactivity and biological activity. This peptide’s structure allows for various modifications and interactions, making it a valuable tool in research and industrial applications.
Properties
CAS No. |
920011-58-1 |
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Molecular Formula |
C43H71N11O9 |
Molecular Weight |
886.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C43H71N11O9/c1-26(2)22-34(52-37(56)29(47)23-27-24-48-30-13-4-3-12-28(27)30)40(59)53-35(25-55)42(61)54-21-11-17-36(54)41(60)50-32(15-6-9-19-45)38(57)49-31(14-5-8-18-44)39(58)51-33(43(62)63)16-7-10-20-46/h3-4,12-13,24,26,29,31-36,48,55H,5-11,14-23,25,44-47H2,1-2H3,(H,49,57)(H,50,60)(H,51,58)(H,52,56)(H,53,59)(H,62,63)/t29-,31-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
USVZBDQIHCBCIH-ZBZKAUHLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origin of Product |
United States |
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